

Spectroscopic Profile of Evoxanthine: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Evoxanthine is a quinoline alkaloid that has garnered interest within the scientific community due to its potential biological activities. As with any natural product of therapeutic interest, a thorough understanding of its structural and physicochemical properties is paramount for further research and development. This technical guide provides a comprehensive overview of the key spectroscopic data for **Evoxanthine**, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. Detailed experimental protocols for obtaining this data are also presented, alongside a conceptual workflow for the isolation and characterization of such natural products.

Spectroscopic Data of Evoxanthine

The structural elucidation of **Evoxanthine** has been achieved through a combination of spectroscopic techniques. The following tables summarize the key quantitative data obtained from ¹H NMR, ¹³C NMR, IR, and MS analyses.

Nuclear Magnetic Resonance (NMR) Data

Table 1: ¹H NMR Spectroscopic Data for **Evoxanthine**



Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Assignment
Data not available in search results			

Table 2: 13C NMR Spectroscopic Data for **Evoxanthine**

Chemical Shift (δ) ppm	Assignment
Data not available in search results	

Note: Specific ¹H and ¹³C NMR data for **Evoxanthine** were not available in the provided search results. The tables are formatted for the inclusion of such data when obtained from relevant literature.

Infrared (IR) Spectroscopy Data

Table 3: Key IR Absorption Bands for Evoxanthine

Wavenumber (cm ^{−1})	Functional Group Assignment
Data not available in search results	

Note: Specific IR absorption data for **Evoxanthine** were not available in the provided search results. The table is formatted for the inclusion of such data when obtained from relevant literature.

Mass Spectrometry (MS) Data

Table 4: Mass Spectrometry Data for Evoxanthine

m/z	Ion Type
Data not available in search results	



Note: Specific mass spectrometry data for **Evoxanthine** were not available in the provided search results. The table is formatted for the inclusion of such data when obtained from relevant literature.

Experimental Protocols

The acquisition of high-quality spectroscopic data is crucial for the accurate characterization of natural products. Below are detailed methodologies for the key experiments cited.

NMR Spectroscopy

Sample Preparation: A precisely weighed sample of purified **Evoxanthine** is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or MeOD) in a 5 mm NMR tube. The concentration is typically in the range of 5-10 mg/0.5 mL. A small amount of tetramethylsilane (TMS) may be added as an internal standard (δ 0.00 ppm).

¹H NMR Spectroscopy: Proton NMR spectra are typically recorded on a 400 MHz or 500 MHz spectrometer. Standard acquisition parameters include a spectral width of 0-12 ppm, a sufficient number of scans to achieve a good signal-to-noise ratio, and a relaxation delay of 1-5 seconds.

¹³C NMR Spectroscopy: Carbon-13 NMR spectra are acquired on the same instrument, typically at a frequency of 100 or 125 MHz. A wider spectral width (e.g., 0-200 ppm) is used. Proton decoupling is employed to simplify the spectrum and enhance sensitivity. A larger number of scans is usually required compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.

Infrared (IR) Spectroscopy

Sample Preparation: For solid samples like **Evoxanthine**, the KBr (potassium bromide) pellet method is commonly used. A small amount of the sample is finely ground with anhydrous KBr and pressed into a thin, transparent disk. Alternatively, Attenuated Total Reflectance (ATR)-FTIR can be used, where a small amount of the solid sample is placed directly on the ATR crystal.

Data Acquisition: The IR spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer. The spectrum is typically scanned over the mid-infrared range (4000-400 cm⁻¹).



A background spectrum of the pure KBr pellet or the empty ATR crystal is recorded and automatically subtracted from the sample spectrum.

Mass Spectrometry (MS)

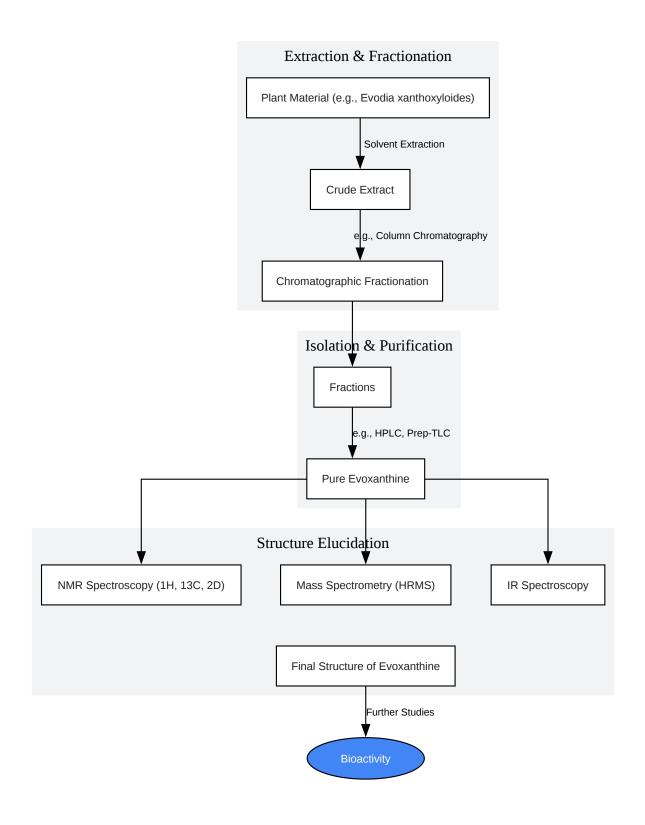
Sample Introduction and Ionization: The purified **Evoxanthine** sample is introduced into the mass spectrometer, often via direct infusion or after separation by liquid chromatography (LC-MS). Electrospray ionization (ESI) is a common ionization technique for alkaloids, as it is a soft ionization method that typically produces the protonated molecular ion [M+H]⁺.

Mass Analysis: The mass-to-charge ratio (m/z) of the ions is determined by a mass analyzer, such as a quadrupole, time-of-flight (TOF), or Orbitrap. High-resolution mass spectrometry (HRMS) is often employed to determine the accurate mass and elemental composition of the molecular ion, which is crucial for confirming the molecular formula.

Visualization of Experimental Workflow

The process of isolating and characterizing a natural product like **Evoxanthine** follows a logical workflow. The following diagram, generated using the DOT language, illustrates this general procedure.





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A generalized workflow for the isolation and structural elucidation of a natural product like **Evoxanthine**.

This guide serves as a foundational resource for professionals engaged in natural product research and drug development. The provided spectroscopic data, though currently incomplete due to limitations in search results, and detailed experimental protocols offer a framework for the comprehensive characterization of **Evoxanthine**. The visualized workflow further clarifies the systematic approach required for the discovery and analysis of novel bioactive compounds.

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